molecular formula C11H16N2O2 B8755537 2-dimethylaminoethyl N-phenylcarbamate CAS No. 3738-98-5

2-dimethylaminoethyl N-phenylcarbamate

Cat. No. B8755537
CAS RN: 3738-98-5
M. Wt: 208.26 g/mol
InChI Key: JFAUJCHETQAADB-UHFFFAOYSA-N
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Patent
US04352913

Procedure details

With cooling, 128 g of phenyl isocyanate are added dropwise to 96 g of dimethylaminoethanol at 60°-70° C. in the course of 45 minutes. After a further 30 minutes at 65° C., low boiling constituents are removed at a pressure of 0.02 torr and a bath temperature of 90° C. The residue (218.4 g=97.6%) is a light yellow fluid and consists substantialy of the above ester. Titration: 1 equivalent=208.4 g (theory 208.2). IR spectrum 3320 cm-1NH, 1720 cm-1C=O; no bands between 2000 and 2500 cm-1, i.e. isocyanate is no longer present. Small amounts of 5-10 g can be distilled in a bulb tube at 135° C./0.015 torr; larger amounts decompose no distillation.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][N:11]([CH2:13][CH2:14][OH:15])[CH3:12]>>[C:1]1([NH:7][C:8](=[O:9])[O:15][CH2:14][CH2:13][N:11]([CH3:12])[CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
96 g
Type
reactant
Smiles
CN(C)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With cooling
CUSTOM
Type
CUSTOM
Details
low boiling constituents are removed at a pressure of 0.02 torr and a bath temperature of 90° C
DISTILLATION
Type
DISTILLATION
Details
Small amounts of 5-10 g can be distilled in a bulb tube at 135° C./0.015 torr
DISTILLATION
Type
DISTILLATION
Details
no distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=CC=C1)NC(OCCN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.